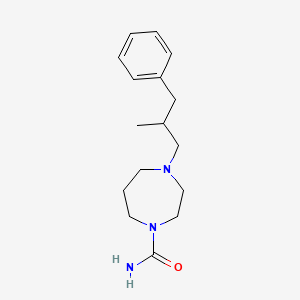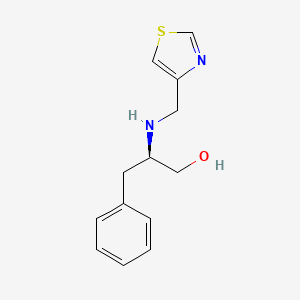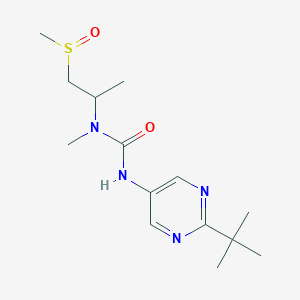
4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide, also known as MPD, is a synthetic compound that belongs to the diazepane family. It has gained attention in recent years due to its potential use in scientific research. MPD has been found to exhibit promising effects on various biochemical and physiological processes in the body, making it a valuable tool for researchers.
Mecanismo De Acción
The mechanism of action of 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide is not fully understood. However, it is believed to enhance GABAergic neurotransmission by binding to the benzodiazepine site on the GABA-A receptor. This binding increases the affinity of the receptor for GABA, which results in increased inhibitory neurotransmission.
Biochemical and Physiological Effects:
4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behavior in animal models. 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide has also been found to improve memory and cognitive function. Additionally, 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide in lab experiments is its ability to enhance GABAergic neurotransmission. This makes it a valuable tool in the study of anxiety and other neurological disorders. Additionally, 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide has been found to have minimal side effects, which makes it a safe compound to use in lab experiments. However, one of the limitations of using 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide is its complex synthesis method, which requires specialized knowledge in organic chemistry.
Direcciones Futuras
There are several future directions for the use of 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide in scientific research. One potential area of study is the role of 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide in the treatment of anxiety and other neurological disorders. Additionally, 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide may have potential in the treatment of inflammatory diseases due to its anti-inflammatory effects. Further research is needed to fully understand the mechanisms of action of 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide and its potential applications in scientific research.
Conclusion:
In conclusion, 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide, or 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide has been found to enhance GABAergic neurotransmission, reduce anxiety and depression-like behavior, improve memory and cognitive function, and have anti-inflammatory effects. While there are limitations to using 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide in lab experiments, its potential applications in the treatment of neurological and inflammatory diseases make it a valuable tool for researchers.
Métodos De Síntesis
The synthesis of 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide involves the reaction of 2-methyl-3-phenylpropylamine with phosgene to produce 4-(2-methyl-3-phenylpropyl) isocyanate. This isocyanate is then reacted with 1,4-diazepane to produce 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide. The synthesis of 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide has been found to have a wide range of scientific research applications. One of its primary uses is in the study of GABAergic neurotransmission. 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide has been shown to enhance GABAergic neurotransmission, which is important in the treatment of anxiety and other neurological disorders. 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide has also been used in the study of the effects of stress on the body. It has been found to reduce the stress-induced activation of the hypothalamic-pituitary-adrenal axis, which is responsible for the body's response to stress.
Propiedades
IUPAC Name |
4-(2-methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-14(12-15-6-3-2-4-7-15)13-18-8-5-9-19(11-10-18)16(17)20/h2-4,6-7,14H,5,8-13H2,1H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMFQPSWOHKWCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)CN2CCCN(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632997.png)
![2-Methyl-2-(1-methylpyrazol-4-yl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]morpholine](/img/structure/B7633007.png)

![3-ethyl-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide](/img/structure/B7633015.png)
![[3-[1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethylamino)ethyl]phenyl]methanol](/img/structure/B7633017.png)
![6-methyl-N-[(5-methylpyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B7633026.png)
![4-ethoxy-2-[4-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B7633029.png)

![1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea](/img/structure/B7633047.png)
![N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-3-methyl-2-phenylazetidine-1-carboxamide](/img/structure/B7633057.png)
![1-(1,5-dimethylpyrazol-3-yl)-3-[(2R)-1-hydroxy-3-phenylpropan-2-yl]urea](/img/structure/B7633061.png)
![3-Ethyl-9-[(4-pyrazin-2-yloxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7633064.png)
![N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]-4-methoxybenzamide](/img/structure/B7633068.png)
